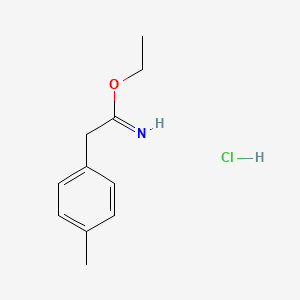![molecular formula C18H24N2O5S B2963691 3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester CAS No. 315248-95-4](/img/structure/B2963691.png)
3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester is an intriguing compound with a diverse range of potential applications in scientific research. With unique structural features, it presents interesting opportunities for synthetic chemists, biologists, and industrial chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester involves multi-step reactions. One of the common methods involves starting from commercially available precursors such as azepane, phenyl isocyanate, and ethyl acrylate. The key steps usually involve:
Sulfonylation of azepane using sulfonyl chloride.
Coupling the sulfonylated azepane with phenyl isocyanate to form the corresponding urea.
Finally, reacting the urea derivative with ethyl acrylate under basic conditions to form the target compound.
Industrial Production Methods: : Industrial production methods would typically follow a similar synthetic route but on a larger scale, often optimized for yield, purity, and cost-effectiveness. These methods might involve continuous flow reactions and the use of automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: : Reduction could potentially occur at the phenylcarbamoyl group.
Substitution: : Nucleophilic substitution reactions are possible, especially at the ethyl ester group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Base-catalyzed conditions using sodium methoxide or similar reagents.
Major Products
Oxidation: : Sulfoxides or sulfones as major products.
Reduction: : Corresponding amine or hydrocarbon derivatives.
Substitution: : Derivatives where the ethyl ester has been replaced by various nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester has significant potential in various scientific fields:
Chemistry
Used as an intermediate in organic synthesis.
Acts as a precursor for more complex molecules.
Biology
Studied for its interactions with biological macromolecules.
Medicine
Investigated for its pharmacological properties, potentially as an anti-inflammatory or antimicrobial agent.
Industry
Used in the production of specialty chemicals.
May be explored as a component in advanced materials or coatings.
Wirkmechanismus
The mechanism by which 3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester exerts its effects largely depends on its specific application:
Enzyme Inhibition: : The sulfonyl and carbamoyl groups can interact with active sites of enzymes, blocking their activity.
Molecular Targets: : Can target specific proteins or enzymes, modulating their function.
Pathways Involved: : Often involves pathways related to inflammatory responses or microbial growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid methyl ester.
3-[4-(Morpholine-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester.
Uniqueness
The azepane ring provides distinct steric and electronic properties compared to other cyclic systems like morpholine.
The presence of both sulfonyl and carbamoyl groups in a single molecule offers unique reactivity and interaction potentials.
By focusing on its distinctive structural components and the reactions it undergoes, we can appreciate how this compound distinguishes itself from similar entities. That wraps up your requested detailed article! Anything you want me to dive deeper into?
Eigenschaften
CAS-Nummer |
315248-95-4 |
|---|---|
Molekularformel |
C18H24N2O5S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
ethyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H24N2O5S/c1-2-25-18(22)12-11-17(21)19-15-7-9-16(10-8-15)26(23,24)20-13-5-3-4-6-14-20/h7-12H,2-6,13-14H2,1H3,(H,19,21) |
InChI-Schlüssel |
NMSLUOCQLYNUMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Kanonische SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)
![2-Chloro-N-[(3-chloro-5-methylsulfonylphenyl)methyl]acetamide](/img/structure/B2963613.png)

![ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2963616.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)
![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)



![2-{1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2963625.png)
